molecular formula C18H32O16 B1165401 Lacto-N-triose II

Lacto-N-triose II

Número de catálogo: B1165401
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lacto-N-triose II can be synthesized through enzymatic conversion. One method involves the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to lactose using β-1,3-N-acetylglucosaminyltransferase . Another approach uses engineered Escherichia coli to produce this compound from N-acetylglucosamine feedstock .

Industrial Production Methods

Industrial production of this compound involves metabolic engineering of Escherichia coli.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Nutraceutical Potential

LNT II is recognized for its nutraceutical properties, particularly in infant nutrition. As a precursor to lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), LNT II plays a crucial role in the synthesis of these oligosaccharides, which are vital for infant development. Research indicates that LNT II can enhance gut health, support immune function, and promote the growth of beneficial gut microbiota in infants .

Case Study: Safety Evaluation in Infant Formula

A preclinical safety evaluation conducted on juvenile Sprague-Dawley rats assessed the effects of LNT II in dietary formulations. The study administered varying doses of LNT II (up to 5,000 mg/kg body weight/day) over 90 days, concluding that LNT II was non-genotoxic and established a no-observed-adverse-effect-level (NOAEL) at the highest dosage . This research supports the use of LNT II in infant formulas, aligning with its naturally occurring levels in human breast milk.

Metabolic Engineering for Production

The production of LNT II has been significantly advanced through metabolic engineering techniques. A notable study engineered Escherichia coli to produce LNT II efficiently using glycerol as a carbon source and lactose as a substrate. The optimization strategies included enhancing the UDP-N-acetylglucosamine biosynthesis pathway and introducing specific transferases to increase yield .

Data Table: Production Yield Optimization

ParameterInitial Yield (g/L)Optimized Yield (g/L)
Shake-flask cultivation0.535.52
Fed-batch cultureNot applicable46.2
Productivity (g/(L·h))Not applicable0.77
Content (% g/g dry cell weight)Not applicable0.95

This engineering approach not only increases the availability of LNT II but also facilitates its study for potential health benefits.

Use in Novel Foods

LNT II is being explored as an ingredient in novel foods designed to mimic human breast milk's composition. Regulatory assessments have indicated its safety for use in food products aimed at various age groups, including infants and older populations .

Proposed Food Uses and Maximum Levels

Food CategoryProposed Maximum Use Level
Infant formulaUp to 0.8 g/L
Foods for young childrenUp to 5 g/kg
Foods for special medical purposesCase-by-case basis

These applications highlight LNT II's potential to contribute to functional foods that support health across different demographics.

Immunological Benefits

Research suggests that LNT II may enhance immune responses by modulating gut microbiota composition and promoting the growth of beneficial bacteria such as Bifidobacterium spp. . This immunological aspect is particularly relevant for infants who rely on breast milk for immune protection.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Lacto-N-triose II is unique due to its role as a core structural unit in the synthesis of various human milk oligosaccharides. Its ability to serve as a precursor for multiple oligosaccharides highlights its importance in both scientific research and industrial applications .

Propiedades

Fórmula molecular

C18H32O16

Nombre IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Sinónimos

GlcNAcβ1-3Galβ1-4Glc

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.